![molecular formula C19H22Br2N2O6S2 B3267316 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane CAS No. 447410-66-4](/img/structure/B3267316.png)
1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane
Overview
Description
1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane, also known as DBD, is a synthetic compound that has been widely used in scientific research. This compound is a member of the diazepane family and is known for its unique structure and properties. DBD has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm cross-coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the process involves transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium .
Result of Action
It’s worth noting that similar compounds have been used in sm cross-coupling reactions to form new carbon–carbon bonds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
Advantages and Limitations for Lab Experiments
The advantages of using 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane in lab experiments include its high potency, specificity, and ease of synthesis. 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane has also been shown to be stable under a wide range of conditions, making it a useful tool for studying enzyme kinetics and protein-protein interactions. However, the limitations of using 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane in lab experiments include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research involving 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane. One area of interest is the development of 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane-based inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the use of 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane as a tool for studying protein-protein interactions and cellular signaling pathways. Finally, further research is needed to understand the mechanism of action of 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane and its potential applications in drug discovery and chemical biology.
Conclusion
In conclusion, 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane is a synthetic compound that has been widely used in scientific research. 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane has been shown to be a potent inhibitor of several enzymes and has several potential applications in drug discovery and chemical biology. Further research is needed to fully understand the mechanism of action of 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane and its potential applications in the field of scientific research.
Scientific Research Applications
1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane has been used in various scientific research applications, including drug discovery, chemical biology, and biochemistry. 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. 1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane has also been used as a tool to study the role of protein-protein interactions in cellular signaling pathways.
properties
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O6S2/c1-28-16-6-4-14(20)12-18(16)30(24,25)22-8-3-9-23(11-10-22)31(26,27)19-13-15(21)5-7-17(19)29-2/h4-7,12-13H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXMALLLAOAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-1,4-diazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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